Arbemnifosbuvir
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Overview
Description
Arbemnifosbuvir is an investigational antiviral compound developed by Atea Pharmaceuticals. It is a nucleotide analog prodrug designed to inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp) of viruses. This compound has shown potential in treating various viral infections, including hepatitis C and COVID-19.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arbemnifosbuvir involves multiple steps, starting from readily available starting materials. The key steps include the formation of the nucleotide analog and its subsequent modification to enhance bioavailability and antiviral activity. The synthetic route typically involves:
Formation of the nucleotide analog: This step involves the coupling of a purine or pyrimidine base with a sugar moiety to form the nucleotide analog.
Phosphorylation: The nucleotide analog is phosphorylated to introduce the phosphate group, which is essential for its antiviral activity.
Prodrug modification: The phosphorylated nucleotide analog is further modified to improve its pharmacokinetic properties, such as oral bioavailability and metabolic stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies and equipment helps in scaling up the production while maintaining high standards of safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Arbemnifosbuvir undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound, affecting its activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various metabolites and analogs of this compound, which may have different levels of antiviral activity and pharmacokinetic properties.
Scientific Research Applications
Chemistry: The compound serves as a model for studying nucleotide analogs and their interactions with viral enzymes.
Biology: Research on arbemnifosbuvir helps in understanding the mechanisms of viral replication and the development of antiviral resistance.
Medicine: this compound is being investigated as a treatment for viral infections, including hepatitis C and COVID-19. Clinical trials have shown promising results in reducing viral load and improving patient outcomes.
Industry: The compound’s potential as an antiviral agent has led to its consideration for large-scale production and distribution as a therapeutic drug.
Mechanism of Action
Arbemnifosbuvir exerts its antiviral effects by targeting the RNA-dependent RNA polymerase (RdRp) of viruses. The compound is metabolized to its active form, which incorporates into the viral RNA during replication. This incorporation leads to chain termination and inhibition of viral RNA synthesis. The dual mechanism of action, including chain termination and inhibition of the nucleotidyltransferase (NiRAN) domain, creates a high barrier to resistance and broad antiviral activity across various viral strains.
Comparison with Similar Compounds
Arbemnifosbuvir is compared with other similar compounds, such as:
Remdesivir: Another nucleotide analog prodrug used for treating COVID-19. While both compounds target RdRp, this compound has shown a higher barrier to resistance.
Sofosbuvir: Used for treating hepatitis C, sofosbuvir also targets RdRp but differs in its chemical structure and pharmacokinetic properties.
Molnupiravir: An antiviral compound with a similar mechanism of action but different chemical structure and metabolic profile.
This compound’s uniqueness lies in its dual mechanism of action and broad-spectrum antiviral activity, making it a promising candidate for treating various viral infections.
Properties
CAS No. |
1998705-63-7 |
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Molecular Formula |
C24H33FN7O7P |
Molecular Weight |
581.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C24H33FN7O7P/c1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32/h6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30)/t14-,16+,18+,22+,24+,40+/m0/s1 |
InChI Key |
OISLSHLAXHALQZ-UXWKOXIMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |
Origin of Product |
United States |
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